4-(aminomethyl)-N,N-dibenzylbenzenesulfonamide
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Overview
Description
4-(aminomethyl)-N,N-dibenzylbenzenesulfonamide is an organic compound characterized by the presence of an aminomethyl group attached to a benzenesulfonamide core, with two benzyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-dibenzylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and benzylamine.
Formation of Intermediate: Benzenesulfonyl chloride reacts with benzylamine to form N-benzylbenzenesulfonamide.
Aminomethylation: The intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as dibenzylamine, under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N-dibenzylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or thiols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of sulfinamides or thiols.
Substitution: Introduction of various functional groups in place of benzyl groups.
Scientific Research Applications
4-(aminomethyl)-N,N-dibenzylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N-dibenzylbenzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzenesulfonamide: Lacks the benzyl groups, resulting in different chemical properties and biological activities.
N,N-dibenzylbenzenesulfonamide:
Uniqueness
4-(aminomethyl)-N,N-dibenzylbenzenesulfonamide is unique due to the combination of its aminomethyl and dibenzyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-dibenzylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N2O2S/c22-15-18-11-13-21(14-12-18)26(24,25)23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-14H,15-17,22H2 |
InChI Key |
BLRAWQPHNQIVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
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